molecular formula C20H19NO B13728220 (1S,2R)-2-anilino-1,2-diphenylethanol

(1S,2R)-2-anilino-1,2-diphenylethanol

Katalognummer: B13728220
Molekulargewicht: 289.4 g/mol
InChI-Schlüssel: YSXHSIGXGNGIRZ-UXHICEINSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,2R)-2-anilino-1,2-diphenylethanol is a chiral compound with significant importance in organic chemistry. It is characterized by its unique stereochemistry, which makes it a valuable molecule for various applications in scientific research and industry. The compound consists of an aniline group attached to a diphenylethanol backbone, with specific stereochemistry at the 1 and 2 positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-anilino-1,2-diphenylethanol typically involves the reaction of aniline with a suitable precursor, such as a diphenylethanol derivative. One common method involves the use of chiral catalysts to ensure the desired stereochemistry is achieved. For example, the reaction of aniline with (1S,2R)-2-phenylcyclohexanol under specific conditions can yield the target compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters to ensure consistency and quality.

Analyse Chemischer Reaktionen

Types of Reactions

(1S,2R)-2-anilino-1,2-diphenylethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

    Substitution: The aniline group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce different alcohol derivatives. Substitution reactions can lead to a variety of substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

(1S,2R)-2-anilino-1,2-diphenylethanol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (1S,2R)-2-anilino-1,2-diphenylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1S,2R)-2-phenylcyclohexanol
  • (1S,2R)-1,2-dihydroxycyclohexa-3,5-diene-1-carboxylic acid
  • (1S,2R)-2-fluorocyclopropylmethanol

Uniqueness

(1S,2R)-2-anilino-1,2-diphenylethanol is unique due to its specific stereochemistry and the presence of both an aniline group and a diphenylethanol backbone. This combination of structural features makes it a versatile compound with diverse applications in various fields of research and industry .

Eigenschaften

Molekularformel

C20H19NO

Molekulargewicht

289.4 g/mol

IUPAC-Name

(1S,2R)-2-anilino-1,2-diphenylethanol

InChI

InChI=1S/C20H19NO/c22-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21-18-14-8-3-9-15-18/h1-15,19-22H/t19-,20+/m1/s1

InChI-Schlüssel

YSXHSIGXGNGIRZ-UXHICEINSA-N

Isomerische SMILES

C1=CC=C(C=C1)[C@H]([C@H](C2=CC=CC=C2)O)NC3=CC=CC=C3

Kanonische SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)NC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.